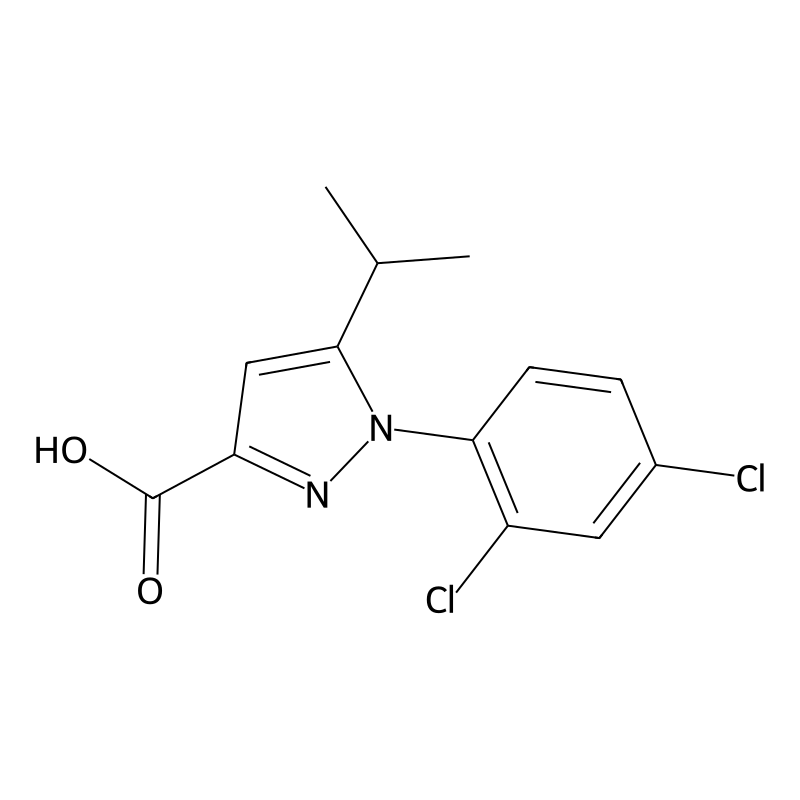

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. Its molecular formula is C₁₃H₁₂Cl₂N₂O₂, and it has a molecular weight of 299.15 g/mol. This compound features a pyrazole ring substituted with an isopropyl group and a dichlorophenyl moiety, contributing to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical reactivity of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be attributed to the presence of the carboxylic acid functional group, which can participate in various reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The dichlorophenyl group can undergo nucleophilic attack, leading to substitution reactions.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .

Research indicates that 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-cancer properties. The presence of the dichlorophenyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies. Additionally, it may exhibit antimicrobial activity against various pathogens .

The synthesis of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Substituents: The isopropyl and dichlorophenyl groups can be introduced via Friedel-Crafts acylation or other electrophilic aromatic substitution methods.

- Carboxylic Acid Formation: The final step usually involves the introduction of the carboxylic acid group through oxidation or hydrolysis processes.

These methods allow for the efficient production of the compound while maintaining high purity levels .

1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has several applications:

- Pharmaceuticals: Investigated as a potential drug candidate due to its anti-inflammatory and anti-cancer properties.

- Agriculture: Possible use as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Chemical Research: Serves as an intermediate in organic synthesis for developing new compounds with desirable properties .

Studies on the interactions of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid with various biological systems have shown that it can bind effectively to specific receptors or enzymes. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Research indicates that it may interact with inflammatory pathways and cellular signaling mechanisms, warranting further investigation into its therapeutic potential .

Several compounds share structural similarities with 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | C₁₃H₁₁ClN₂O₂ | Contains a methyl group instead of isopropyl |

| 1-(Phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | C₁₃H₁₄N₂O₂ | Lacks chlorination on the phenyl ring |

| 1-(4-Chlorophenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | C₁₃H₁₂ClN₂O₂ | Different chlorination pattern on the phenyl ring |

The uniqueness of 1-(2,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern and resultant biological activity, which may not be present in these similar compounds .